N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes both nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the nitration of a methoxy-substituted aromatic compound followed by the introduction of a pyrazole ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and pyrazole formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity to biological targets. The pyrazole ring provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)benzamide: Shares the methoxy and nitro functional groups but differs in the core structure.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Similar functional groups but a simpler structure.
2-methoxy-4-nitrophenyl isothiocyanate: Contains similar functional groups but with an isothiocyanate moiety.
Properties
Molecular Formula |
C13H13N5O6 |
---|---|
Molecular Weight |
335.27g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O6/c1-7-11(18(22)23)12(16(2)15-7)13(19)14-9-5-4-8(17(20)21)6-10(9)24-3/h4-6H,1-3H3,(H,14,19) |
InChI Key |
DMUBIXNSDRSFQR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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